4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol is a synthetic aromatic compound featuring a phenol core with a chlorine atom at the 4-position and a substituted aminomethyl group at the 2-position. The aminomethyl group is further functionalized with a 3-chloro-4-methoxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme inhibition studies. Its synthesis typically involves Schiff base formation or reductive amination, as seen in related compounds ().
Properties
Molecular Formula |
C14H13Cl2NO2 |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
4-chloro-2-[(3-chloro-4-methoxyanilino)methyl]phenol |
InChI |
InChI=1S/C14H13Cl2NO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3 |
InChI Key |
ZARYCADWVLCWSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-(Bromomethyl)Phenol
4-Chloro-2-methylphenol undergoes bromination at the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl4). This yields 4-chloro-2-(bromomethyl)phenol, a key electrophile.
Reaction Conditions
Coupling with 3-Chloro-4-Methoxyaniline
The bromomethyl intermediate reacts with 3-chloro-4-methoxyaniline in a nucleophilic substitution:
$$
\text{4-Chloro-2-(bromomethyl)phenol} + \text{3-Chloro-4-methoxyaniline} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$
Optimization Parameters
- Base : Potassium carbonate or triethylamine
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Temperature : 60–80°C
- Time : 12–24 hours
- Yield : 50–65%
Reductive Amination Pathway
Synthesis of 4-Chloro-2-Hydroxybenzaldehyde
4-Chloro-2-methylphenol is oxidized to the aldehyde using manganese dioxide (MnO₂) in acidic medium:
$$
\text{4-Chloro-2-methylphenol} \xrightarrow{\text{MnO}2, \text{H}2\text{SO}_4} \text{4-Chloro-2-hydroxybenzaldehyde}
$$
Conditions
Reductive Coupling with 3-Chloro-4-Methoxyaniline
The aldehyde undergoes reductive amination with the aniline derivative using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation:
$$
\text{4-Chloro-2-hydroxybenzaldehyde} + \text{3-Chloro-4-methoxyaniline} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$
Optimization Data
| Parameter | Value |
|---|---|
| Solvent | Methanol/THF (1:1) |
| pH | 5–6 (Acetic acid buffer) |
| Temperature | 25–30°C |
| Time | 8–12 hours |
| Yield | 60–75% |
Oxidative Coupling Approach
Inspired by hypochlorite-mediated couplings, 4-chloro-2-methylphenol and 3-chloro-4-methoxyaniline react under oxidative conditions to form the aminomethyl bridge.
Reaction Protocol
- Dissolve 4-chloro-2-methylphenol (1.0 eq) and 3-chloro-4-methoxyaniline (1.2 eq) in aqueous NaOH (2N).
- Add sodium hypochlorite (6–14% solution, 1.5 eq) dropwise under nitrogen.
- Stir at 25–35°C for 3–5 hours.
- Acidify to pH 7–9 with HCl, isolate via column chromatography.
Key Observations
- Conversion : ~70% (similar to)
- Byproducts : Diaryl ethers (<10%)
- Purification : Ethyl acetate/petroleum ether (10:90)
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.45 (s, 1H, OH), 7.25–7.15 (m, 2H, Ar-H), 6.90–6.80 (m, 3H, Ar-H), 4.30 (s, 2H, CH2), 3.85 (s, 3H, OCH3).
- LC-MS (ESI) : m/z 343 [M+H]⁺.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 142–144°C.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65 | 95 | Moderate | High |
| Reductive Amination | 75 | 98 | High | Moderate |
| Oxidative Coupling | 70 | 97 | Low | Low |
Challenges and Mitigation Strategies
- Regioselectivity : Competing reactions at the phenol oxygen are minimized using protective groups (e.g., acetyl) during bromination.
- Byproduct Formation : Oxidative coupling may produce diaryl ethers; precise stoichiometry and temperature control are critical.
- Purification : Silica gel chromatography with ethyl acetate/petroleum ether effectively isolates the target compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes and receptors, influencing their activity. The chloro and methoxy substituents can also affect the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-methoxy group in the target compound enhances electron-donating capacity compared to hydroxy or nitro groups in analogs like S-1 or 6h. This may influence binding to biological targets such as enzymes or DNA.
- Anticancer Activity : Compound 6h, with a trimethoxyphenyl-oxadiazole group, shows potent anticancer activity via tubulin inhibition, suggesting that similar modifications in the target compound could enhance efficacy.
- DNA Interaction : Hyperchromism in S-1 and ISENIE indicates intercalation or groove binding, while hypochromism in other analogs (e.g., S-4) suggests different binding modes.
Physicochemical Properties
| Property | Target Compound | S-1 | 6h | ISENIE |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 329.19 (estimated) | 263.69 | 405.80 | 264.69 |
| LogP (Octanol-Water) | 3.5 (predicted) | 2.8 | 4.1 | 2.9 |
| Solubility (mg/mL) | <0.1 (predicted, low) | 0.3 | <0.05 | 0.2 |
| Hydrogen Bond Donors | 2 (phenol -OH, NH) | 2 | 2 | 2 |
Insights :
Computational and Structural Studies
- Molecular Docking : Compound 6h demonstrated strong binding to the tubulin-combretastatin A4 complex, with interactions at Leu252, Ala250, and Cys241 residues. The target compound’s methoxy group may similarly engage hydrophobic pockets.
- Crystal Structures : Analogs like ISENIE exhibit intramolecular hydrogen bonds (O–H⋯N) stabilizing planar conformations, while others (e.g., ) show spiral chains via N–H⋯Cl interactions. These features influence stability and intermolecular interactions.
Biological Activity
4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol, a compound with potential pharmaceutical applications, has garnered attention for its biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, emphasizing its antibacterial and anticancer activities.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes acylation and hetero-Diels–Alder reactions. The yield and purity of the synthesized compound are confirmed through techniques such as NMR and LC-MS spectroscopy.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies conducted using the National Cancer Institute's 60 cell line screening protocol revealed promising results against various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis in cancer cells, although specific pathways require further elucidation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 12.5 | Moderate inhibition |
| MCF-7 (Breast) | 8.0 | Significant inhibition |
| HeLa (Cervical) | 15.0 | Moderate inhibition |
Antibacterial Activity
The antibacterial activity of the compound has been evaluated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
| Klebsiella pneumoniae | 128 | Weak |
In a comparative study, it was noted that the presence of chlorine and methoxy groups significantly enhances the antibacterial properties of related compounds, suggesting a structure-activity relationship (SAR) that merits further investigation .
Case Studies
- Anticancer Screening : A study published in Molecular Bank reported on the anticancer activity of various derivatives of phenolic compounds, including this compound. The compound was found to inhibit cell proliferation in multiple cancer types, indicating its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : Another study investigated the antimicrobial efficacy of various halogenated phenolic compounds, including this specific compound. Results showed that it effectively inhibited growth in several bacterial strains, supporting its potential use in treating bacterial infections .
Q & A
Q. What are the established synthetic routes for 4-Chloro-2-{[(3-chloro-4-methoxyphenyl)amino]methyl}phenol, and what key reaction conditions optimize yield?
Methodological Answer: The compound is synthesized via a two-step process:
Condensation : React (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone in methanol at room temperature for 48 hours .
Reduction : Add NaBH₄ to the product in a THF/ethanol (1:1 v/v) mixture at 273 K until the solution becomes colorless. Purification is achieved via thin-layer chromatography (chloroform) .
Critical Conditions :
Q. How is the molecular structure of this compound validated, and what crystallographic tools are essential?
Methodological Answer:
- X-ray crystallography is the gold standard. Single crystals are grown from n-hexane and analyzed using programs like SHELXL for refinement .
- Key parameters:
- Software: SHELXS for structure solution, ORTEP for molecular graphics .
Advanced Research Questions
Q. How does stereochemistry (R,R configuration) impact catalytic activity in asymmetric synthesis?
Methodological Answer:
- The R,R diastereoisomer is confirmed via X-ray analysis, showing a dihedral angle of 33.18° between benzene rings .
- Hydrogen bonding : Intramolecular O–H⋯N bonds enhance rigidity, critical for chiral induction in catalysis .
- Activity testing : Compare enantiomers in asymmetric reactions (e.g., alkylation or aldol reactions) using NMR or HPLC to assess enantiomeric excess (ee) .
Q. What strategies resolve discrepancies in catalytic efficiency between diastereomers or synthetic batches?
Methodological Answer:
- Structural analysis : Compare hydrogen-bonding networks and packing motifs (e.g., spiral chains via N–H⋯Cl interactions in the R,R isomer ).
- Kinetic studies : Monitor reaction rates under varying conditions (solvent polarity, temperature).
- Computational modeling : Use DFT (e.g., gradient-corrected functionals ) to predict electronic effects on catalytic sites.
Q. How can researchers evaluate the bioactivity of Schiff base derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
